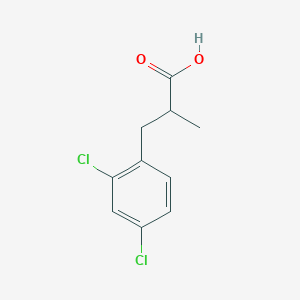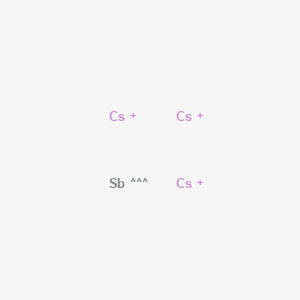
Zinc tetraborate
Overview
Description
Zinc tetraborate is an inorganic compound composed of zinc, boron, and oxygen. It is known for its unique properties, including high thermal stability, flame retardancy, and low toxicity. This compound is commonly used in various industrial applications, particularly as a flame retardant in polymers and as a corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc tetraborate can be synthesized through several methods, including hydrothermal synthesis and sonochemical synthesis. One common method involves the reaction of zinc oxide with boric acid under hydrothermal conditions. The reaction typically occurs at temperatures ranging from 90°C to 300°C, with a reaction time of several hours. The product is then filtered, washed, and dried to obtain pure this compound .
Another method involves the use of zinc sulfate heptahydrate and boric acid, which are reacted under ultrasonic irradiation. This method allows for the synthesis of this compound at lower temperatures and shorter reaction times compared to traditional methods .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous hydrothermal process. This involves the continuous feeding of zinc oxide and boric acid into a reactor, where they react under controlled temperature and pressure conditions. The resulting this compound is then separated, washed, and dried to obtain the final product. This method allows for large-scale production with high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Zinc tetraborate undergoes various chemical reactions, including thermal dehydration, oxidation, and substitution reactions.
Common Reagents and Conditions
Thermal Dehydration: This compound can undergo thermal dehydration at temperatures between 290°C and 415°C, resulting in the loss of water molecules and the formation of anhydrous zinc borate.
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of zinc oxide and boron oxide.
Substitution: this compound can participate in substitution reactions with other metal salts, resulting in the formation of new borate compounds.
Major Products Formed
Anhydrous Zinc Borate: Formed through thermal dehydration.
Zinc Oxide and Boron Oxide: Formed through oxidation reactions.
Scientific Research Applications
Zinc tetraborate has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of zinc tetraborate involves its ability to form a protective layer of glass or ceramics when exposed to high temperatures. This layer acts as a barrier, preventing the spread of flames and reducing the release of toxic gases. In the presence of halogens, this compound catalyzes the formation of zinc halides and zinc oxyhalides, which further enhance its flame-retardant properties .
Comparison with Similar Compounds
Similar Compounds
- Zinc Borate (2ZnO·3B2O3·3.5H2O)
- Zinc Borate (4ZnO·B2O3·H2O)
- Zinc Borate (2ZnO·3B2O3·7H2O)
Uniqueness
Zinc tetraborate is unique due to its high thermal stability and low toxicity compared to other zinc borates. Its ability to form a protective glass layer at high temperatures makes it particularly effective as a flame retardant. Additionally, its low toxicity and biocompatibility make it suitable for applications in medicine and biology .
Properties
IUPAC Name |
hexazinc;tetraborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BO3.6Zn/c4*2-1(3)4;;;;;;/q4*-3;6*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPFWOOAFWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4O12Zn6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12258-53-6 (Parent) | |
| Record name | Zinc tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
627.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-67-9 | |
| Record name | Zinc tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc tetraborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)






![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)


